N-ethyl-2-[(3-fluoro-5-iodopyridin-2-yl)amino]propanamide
Description
N-ethyl-2-[(3-fluoro-5-iodopyridin-2-yl)amino]propanamide is a synthetic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom and an iodine atom on the pyridine ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-ethyl-2-[(3-fluoro-5-iodopyridin-2-yl)amino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FIN3O/c1-3-13-10(16)6(2)15-9-8(11)4-7(12)5-14-9/h4-6H,3H2,1-2H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNSYZKAQJCGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)NC1=C(C=C(C=N1)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[(3-fluoro-5-iodopyridin-2-yl)amino]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination of Pyridine: The initial step involves the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C) to form 3-fluoropyridine.
Iodination: The fluorinated pyridine is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring.
Amidation: The final step involves the reaction of the iodinated fluoropyridine with N-ethylpropanamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[(3-fluoro-5-iodopyridin-2-yl)amino]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine and iodine atoms, which are good leaving groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the molecule.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-ethyl-2-[(3-fluoro-5-iodopyridin-2-yl)amino]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-2-[(3-fluoro-5-iodopyridin-2-yl)amino]propanamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances the compound’s ability to form strong interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A precursor in the synthesis of N-ethyl-2-[(3-fluoro-5-iodopyridin-2-yl)amino]propanamide, known for its use in medicinal chemistry and agrochemicals.
2-Fluoro-3-bromopyridine: Another fluorinated pyridine derivative with applications in organic synthesis and material science.
Uniqueness
This compound is unique due to the simultaneous presence of both fluorine and iodine atoms on the pyridine ring. This dual substitution imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
